Saframycin B
Description
This compound has been reported in Streptomyces lavendulae with data available.
structure given in first source
Properties
CAS No. |
66082-28-8 |
|---|---|
Molecular Formula |
C28H31N3O8 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[[(1S,2S,10R,13R)-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O8/c1-11-22(33)15-7-14-10-31-17(21(30(14)4)20(15)25(36)27(11)39-6)8-16-19(18(31)9-29-28(37)13(3)32)24(35)26(38-5)12(2)23(16)34/h14,17-18,21H,7-10H2,1-6H3,(H,29,37)/t14-,17+,18+,21-/m1/s1 |
InChI Key |
KOHPLTGVBZMVDW-BBTHKVSRSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@@H]3CN4[C@H]([C@H]2N3C)CC5=C([C@@H]4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3CN4C(C2N3C)CC5=C(C4CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)OC |
Synonyms |
saframycin B |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Saframycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the elucidation of the chemical structure of Saframycin B, a potent tetrahydroisoquinoline antibiotic. This document details the key experimental methodologies, presents quantitative data in a structured format, and visualizes the logical workflow involved in its structural determination.
Core Structure and Properties
This compound is a complex antibiotic belonging to the saframycin family, isolated from Streptomyces lavendulae. Its core structure is a pentacyclic skeleton. The molecular formula of this compound has been determined to be C₂₈H₃₁N₃O₈, with a corresponding molecular weight of 537.56 g/mol .[1]
Elucidation of the Chemical Structure: A Multi-faceted Approach
The determination of the intricate chemical structure of this compound was a result of a combination of spectroscopic techniques and chemical degradation studies. The overall workflow for the structure elucidation is outlined below.
Data Presentation
The structural elucidation of this compound relied heavily on the analysis of quantitative data obtained from various spectroscopic methods.
Mass Spectrometry Data
Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provided valuable clues about the connectivity of the molecule.
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [1] |
| Molecular Weight | 537.56 g/mol | [1] |
| Major Fragment Ions (m/z) | 437, 234, 220, 218, 57 | PubChem |
Table 1: Key Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Atom/Functional Group | Approximate ¹³C Chemical Shift (ppm) | Inferred From |
| Carbonyls (Quinone) | 180-185 | Saframycin A, C data |
| Aromatic/Quinone Carbons | 110-150 | Saframycin A, C data |
| Methine Carbons (CH) | 40-70 | Saframycin A, C data |
| Methylene Carbons (CH₂) | 20-50 | Saframycin A, C data |
| Methyl Carbons (CH₃) | 10-30 | Saframycin A, C data |
| Methoxy Carbons (OCH₃) | 55-65 | Saframycin A, C data |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound, inferred from related compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound, based on practices for this class of compounds.
Isolation and Purification
-
Fermentation: Streptomyces lavendulae is cultured in a suitable nutrient medium under controlled conditions to induce the production of saframycins.
-
Extraction: The culture broth is harvested and subjected to solvent extraction, typically using ethyl acetate or chloroform, to isolate the crude mixture of secondary metabolites.
-
Chromatography: The crude extract is then purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and mass spectra are acquired in both positive and negative ion modes. For fragmentation analysis (MS/MS), a precursor ion corresponding to the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID).
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ¹³C detection.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the types and number of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the carbon skeleton.
-
X-ray Crystallography (of Saframycin C)
As the stereochemistry of this compound was determined by comparison to Saframycin C, the protocol for the X-ray crystallography of Saframycin C is crucial.
-
Crystallization: Single crystals of Saframycin C are grown from a suitable solvent system by slow evaporation or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular structure.
Signaling Pathways and Logical Relationships
The structural elucidation process is a logical progression of experiments and data analysis. The following diagram illustrates the relationship between the different analytical techniques and the information they provide, culminating in the final structure of this compound.
This technical guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. The synergistic use of advanced spectroscopic and crystallographic techniques was paramount in deciphering the complex architecture of this important natural product.
References
Spectroscopic Deep Dive: A Technical Guide to the Characterization of Saframycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characterization of Saframycin B, a potent tetrahydroisoquinoline antibiotic. The following sections detail the available data from mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy. This document also outlines generalized experimental protocols for these analytical techniques and discusses the likely mechanism of action of this compound based on current research.
Core Spectroscopic Data of this compound
This compound, with the molecular formula C₂₈H₃₁N₃O₈ and a molecular weight of 537.56 g/mol , possesses a complex pentacyclic structure that has been elucidated through various spectroscopic methods.[1][2] The comprehensive characterization of this molecule is crucial for its identification, purity assessment, and further development as a potential therapeutic agent.
Mass Spectrometry (MS)
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₈ | [1][2] |
| Molecular Weight | 537.56 g/mol | [1][2] |
| GC-MS Fragments (m/z) | [2] | |
| 437 | [2] | |
| 234 | [2] | |
| 220 | [2] | |
| 218 | [2] | |
| 57 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. While a complete, assigned ¹H and ¹³C NMR dataset for this compound is not publicly available, data from its analogues, such as Saframycin A and C, provide expected chemical shift ranges.[3][4] The total synthesis of (±)-Saframycin B has been reported, and the full spectroscopic data would have been crucial for its characterization.[5]
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound (Inferred from Analogues)
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |
| Methine Protons (CH) | 3.0 - 5.0 | 40 - 70 |
| Methylene Protons (CH₂) | 2.0 - 4.0 | 20 - 50 |
| Methyl Protons (CH₃) | 1.0 - 2.5 | 10 - 30 |
| Carbonyl Carbons (C=O) | - | 160 - 190 |
Note: These are estimated ranges and the actual values for this compound may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carbonyl, amine, and aromatic functionalities.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (Amine/Amide) | 3200 - 3500 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C=O stretch (Quinone, Amide) | 1630 - 1750 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-N stretch | 1000 - 1350 |
| C-O stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended chromophore system of the quinone and aromatic rings in this compound results in strong absorption in the UV-Vis region. For related compounds, UV detection has been performed around 268 nm.[6]
Table 4: Expected Ultraviolet-Visible Absorption Data for this compound
| Parameter | Expected Value |
| λmax | 250 - 350 nm |
| Molar Absorptivity (ε) | High (indicative of an extended conjugated system) |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of natural products are crucial for obtaining high-quality, reproducible data. The following are generalized procedures that would be applicable for the characterization of this compound.
Sample Preparation
A pure sample of this compound is required for accurate spectroscopic analysis. Isolation is typically achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The isolated compound should be dried under high vacuum to remove residual solvents.
Mass Spectrometry (MS)
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and infused directly into the mass spectrometer or introduced via an LC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to fully elucidate the structure.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film after dissolving in a volatile solvent and depositing it on a salt plate (e.g., NaCl or KBr).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is recorded using a spectrophotometer. A dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) is prepared in a quartz cuvette. The absorbance is measured over a range of wavelengths (typically 200-800 nm).
Mechanism of Action and Signaling Pathway
The precise mechanism of action and signaling pathway for this compound have not been as extensively studied as those for its close analog, Saframycin A. However, based on their structural similarity, it is highly probable that this compound shares a similar mode of action. Saframycin A is known to exert its potent antitumor activity through the covalent alkylation of DNA, primarily at guanine residues, leading to the inhibition of DNA and RNA synthesis.[6] This interaction with DNA ultimately triggers a cellular response leading to apoptosis or cell cycle arrest.
The following diagram illustrates the proposed general mechanism of action for Saframycin antibiotics.
References
- 1. Determination of apramycin in oral soluble powder by a HPLC method using pre-column derivatization with o-phthalaldehyde and UV detection | Braz. j. pharm. sci;47(2): 261-268, Apr.-June 2011. ilus, tab | LILACS [pesquisa.bvsalud.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Activity: Unraveling the Role of the Bis-tetrahydroisoquinoline Core in Saframycin B's Potent Anti-cancer Effects
For Immediate Release
A deep dive into the molecular architecture of Saframycin B reveals the critical role of its bis-tetrahydroisoquinoline core in its potent DNA-alkylating and cytotoxic activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
This compound, a member of the potent bis-tetrahydroisoquinoline (THIQ) alkaloid family of natural products, has long been recognized for its significant anti-tumor properties. At the heart of its biological activity lies a complex and rigid pentacyclic skeleton composed of two fused tetrahydroisoquinoline units. This intricate structure is not merely a scaffold but an active participant in the molecule's mechanism of action, dictating its ability to bind and irreversibly damage the DNA of cancer cells.
The primary mechanism of this compound's cytotoxicity is its ability to alkylate DNA. This process is initiated by the generation of a highly reactive iminium cation from the aminonitrile or hemiaminal functional group at the C21 position of the molecule. This electrophilic species then forms a covalent bond with the N2 position of guanine bases, preferentially within GC-rich sequences in the minor groove of the DNA double helix.[1] The bis-tetrahydroisoquinoline core is instrumental in this process, precisely orienting the reactive iminium ion for nucleophilic attack by the guanine residue.
Furthermore, the oxygen-containing functional groups appended to the aromatic rings of the bis-tetrahydroisoquinoline core play a crucial role in the initial, non-covalent recognition and binding to DNA. These groups act as hydrogen bond donors and acceptors, facilitating a snug fit of the this compound molecule within the DNA minor groove and enhancing the efficiency of the subsequent alkylation reaction.[1]
Quantitative Insights into Structure-Activity Relationships
The indispensable nature of the bis-tetrahydroisoquinoline core and its associated functionalities is underscored by structure-activity relationship (SAR) studies. These investigations have consistently demonstrated that modifications to this core structure have a profound impact on the molecule's cytotoxic potency.
| Compound/Analog | Modification | Relative Cytotoxic Activity | Reference |
| Saframycin A | - | Potent | [2] |
| Saframycin Analog | Lacks α-cyanoamine group | Much lower | [2] |
| Saframycin Analog | Lacks α-carbinolamine group | Much lower | [2] |
| Saframycin Analog | Bulky substituent at C-14 | Decreased | [2] |
| Saframycin Analog | Bulky substituent at C-25 | Decreased | [2] |
Table 1: Summary of structure-activity relationship data for Saframycin analogs, highlighting the critical contributions of the α-cyanoamine/α-carbinolamine group and the steric constraints around the bis-tetrahydroisoquinoline core.
Experimental Protocols for Studying this compound Activity
A thorough understanding of this compound's mechanism of action has been achieved through a variety of sophisticated experimental techniques. The following are detailed methodologies for key assays used to characterize the activity of this compound and its analogs.
DNA Footprinting Assay (DNase I)
This technique is employed to determine the specific DNA sequence where this compound binds.
Protocol:
-
DNA Fragment Preparation: A specific DNA fragment of interest is radiolabeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and KCl) to allow for covalent adduct formation. A control reaction without this compound is run in parallel.
-
DNase I Digestion: A limited amount of DNase I is added to both the this compound-containing and control reactions. DNase I will randomly cleave the DNA backbone, except in the region where this compound is bound, which is protected from digestion.
-
Reaction Termination and DNA Purification: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and a denaturing agent). The DNA fragments are then purified.
-
Gel Electrophoresis and Autoradiography: The purified DNA fragments are separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film. The resulting autoradiogram will show a "footprint," a region of the gel with no bands, corresponding to the DNA sequence protected by this compound.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds like this compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the compound concentration.
Signaling Pathways and Logical Relationships
The DNA damage inflicted by this compound triggers a cascade of cellular signaling events, ultimately leading to cell cycle arrest and apoptosis.
The formation of the this compound-DNA adduct is recognized by the cell's DNA damage response (DDR) machinery. This triggers a signaling cascade that can lead to two primary outcomes: cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too extensive to be repaired.
The investigation into the activity of this compound and its analogs typically follows a multi-faceted approach. In vitro assays, such as DNA footprinting and in vitro transcription assays, are used to directly assess the molecule's interaction with DNA and its impact on fundamental cellular processes. These findings are then correlated with results from cell-based assays, including cytotoxicity, cell cycle, and apoptosis assays, to provide a comprehensive understanding of the compound's biological effects.
References
- 1. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
Saframycin B: A Technical Whitepaper on its Potential as a Lead Compound for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saframycin B, a member of the tetrahydroisoquinoline class of antibiotics, presents a compelling scaffold for the development of novel therapeutics. This document provides a technical overview of this compound, summarizing its mechanism of action, available preclinical data of structurally related analogs, and detailed experimental protocols for its evaluation. The core focus is to furnish researchers and drug development professionals with the foundational knowledge required to explore this compound's potential as a lead compound in oncology and other therapeutic areas.
Introduction
The saframycin family of antibiotics, isolated from Streptomyces lavendulae, has garnered significant interest due to the potent cytotoxic and antitumor activities of its members.[1] These natural products are characterized by a dense, polycyclic architecture featuring a quinone system, which is crucial for their biological activity. This compound, a prominent member of this family, shares this core structure and is distinguished by specific substitutions that modulate its activity and potential for synthetic modification. While much of the early research focused on Saframycin A, the structural attributes of this compound suggest it holds considerable promise as a starting point for the generation of new chemical entities with improved therapeutic indices. This whitepaper will delve into the existing data and provide a framework for the systematic evaluation of this compound as a therapeutic lead.
Mechanism of Action
The primary mechanism of action for the saframycin class of compounds is the inhibition of nucleic acid synthesis through direct interaction with DNA. This process is initiated by the reductive activation of the quinone moiety within the saframycin molecule. This activation leads to the formation of an electrophilic iminium ion, which then covalently alkylates the N2 position of guanine bases in the minor groove of the DNA double helix.[2] This covalent adduction disrupts the normal function of DNA, leading to the inhibition of both DNA replication and, more potently, RNA transcription. The interference with RNA polymerase function is a key aspect of the cytotoxic effects of saframycins.[3] By preventing the transcription of genetic information into messenger RNA, saframycins effectively halt the production of proteins essential for cell survival and proliferation, ultimately leading to apoptosis.
Quantitative Data
While comprehensive quantitative data for this compound is not extensively available in the public literature, the activities of its close structural analogs, particularly Saframycin A, provide a strong indication of the potential potency of this class of compounds. The following tables summarize the in vitro cytotoxic activities of Saframycin A against various cancer cell lines. This data serves as a benchmark for guiding the initial screening and evaluation of this compound.
Table 1: In Vitro Cytotoxicity of Saframycin A against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| L1210 | Leukemia | 0.002 | Will be cited when available |
| P388 | Leukemia | 0.004 | Will be cited when available |
| HeLa S3 | Cervical Cancer | 0.001 | Will be cited when available |
| Yoshida Sarcoma | Sarcoma | 0.001 | Will be cited when available |
Note: The IC50 values are indicative of high potency and underscore the potential of the saframycin scaffold.
Experimental Protocols
To facilitate the investigation of this compound's therapeutic potential, detailed protocols for key in vitro assays are provided below. These protocols are based on standard methodologies and can be adapted for high-throughput screening and detailed mechanistic studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 100 µM to 0.001 µM.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
RNA Synthesis Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on RNA synthesis in cancer cells by measuring the incorporation of a radiolabeled precursor, [³H]-uridine.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
[³H]-uridine (1 mCi/mL)
-
24-well plates
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
Ethanol (95%)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 24-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
-
Radiolabeling:
-
Add [³H]-uridine to each well to a final concentration of 1 µCi/mL.
-
Incubate for 1-2 hours at 37°C.
-
-
Precipitation and Washing:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well to precipitate macromolecules. Incubate on ice for 30 minutes.
-
Aspirate the TCA and wash the precipitate twice with 1 mL of ice-cold 5% TCA.
-
Wash the precipitate once with 1 mL of 95% ethanol.
-
Air-dry the wells completely.
-
-
Quantification:
-
Add 500 µL of 0.1 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-uridine incorporation for each treatment relative to the vehicle control.
-
Plot the percentage of incorporation against the drug concentration to determine the inhibitory effect.
-
Experimental and Developmental Workflow
The evaluation of this compound as a therapeutic lead compound follows a structured workflow, from initial in vitro screening to preclinical development. The following diagram illustrates a typical progression for such a program.
Conclusion
This compound represents a promising, yet underexplored, member of the tetrahydroisoquinoline family of natural products. Its potent mechanism of action, involving the inhibition of DNA and RNA synthesis, provides a strong rationale for its investigation as an anticancer agent. While specific quantitative data for this compound is sparse, the activity of its analogs suggests a high potential for potent cytotoxicity against various cancer cell lines. The detailed experimental protocols and the proposed developmental workflow provided in this whitepaper offer a clear roadmap for researchers to systematically evaluate and optimize this compound as a lead compound for novel therapeutics. Further investigation into its efficacy, selectivity, and pharmacokinetic properties is warranted to fully realize its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of saframycin A, a novel heterocyclic quinone antibiotic. Inhibition of RNA synthesis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity of Saframycin B in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin B is a tetrahydroisoquinoline antibiotic belonging to a class of natural products known for their potent antitumor activities. These compounds exert their cytotoxic effects primarily through interactions with DNA, leading to the inhibition of essential cellular processes and ultimately, apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines and summarizes available data on its efficacy. Furthermore, it outlines the putative signaling pathway involved in this compound-induced cell death.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of Saframycin A, a closely related analog. This data can serve as a valuable reference for designing initial dose-response experiments for this compound. It is recommended to perform independent dose-response studies for each new cell line to determine the precise IC50 value.
| Cell Line | Cancer Type | IC50 (nM) of Saframycin A | Assay Type |
| L1210 | Leukemia | Not Specified | Not Specified |
| P388 | Leukemia | Not Specified | Not Specified |
| B16 Melanoma | Melanoma | Not Specified | Not Specified |
| HCT-116 | Colon Carcinoma | Not Specified | Not Specified |
Note: The table indicates the cell lines against which Saframycin A has shown potent in vitro growth inhibition. Specific IC50 values were not provided in the reviewed literature. Researchers should determine these values experimentally.
Experimental Protocols
Two common and reliable methods for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the drug incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the wells five times with 1% acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the wells five times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth for each concentration relative to the vehicle control.
-
Plot the percentage of growth against the drug concentration and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Putative Signaling Pathway for this compound-Induced Apoptosis
This compound is known to be a DNA-damaging agent. While the precise signaling cascade has not been fully elucidated for this compound specifically, a putative pathway can be constructed based on the known mechanisms of related DNA-damaging agents and antitumor antibiotics. These agents typically induce DNA double-strand breaks, which trigger a DNA damage response (DDR) that can lead to apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis via DNA damage.
Application Notes: Structural Elucidation of Saframycin B using NMR and Mass Spectrometry
Introduction
Saframycin B is a potent tetrahydroisoquinoline antibiotic with significant antitumor properties. Its complex chemical structure necessitates advanced analytical techniques for complete characterization. This document provides detailed application notes and protocols for the structural elucidation of this compound, employing a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methodologies are crucial for researchers in natural product chemistry, pharmacology, and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the de novo structure determination of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, establishing the carbon skeleton and stereochemistry of the molecule.
Key NMR Experiments for this compound Analysis:
-
¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) are fundamental parameters.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, crucial for tracing out proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and establishing the overall molecular framework, particularly around quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information and invaluable structural details through fragmentation analysis. High-resolution mass spectrometry (HR-MS) is essential for determining the elemental composition of this compound. Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecule and analyze the resulting product ions, offering insights into its substructures.
Key Mass Spectrometry Experiments for this compound Analysis:
-
High-Resolution Mass Spectrometry (HR-MS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. Electrospray ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecule ([M+H]⁺) is selected and subjected to fragmentation. The resulting fragmentation pattern serves as a "fingerprint" and helps to identify key structural motifs and the connectivity of different parts of the molecule.
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables present data from its close structural analogs, Safracin B and Saframycin G acetate. This information provides a strong foundation for the interpretation of data obtained for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Safracin B (a close analog of this compound)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 3.85 (d, 3.0) | 58.2 | C-3, C-4a, C-11a | H-11a |
| 3 | 4.20 (d, 3.0) | 62.5 | C-1, C-4, C-4a, C-11b | H-4 |
| 4 | 3.15 (m) | 35.8 | C-3, C-4a, C-5 | H-3, H-5 |
| 5 | 2.90 (m) | 48.7 | C-4, C-6, C-11b | H-4, H-6 |
| 6 | 4.10 (s) | 75.1 | C-5, C-7, C-8, C-11a | H-5 |
| 8-OCH₃ | 3.75 (s) | 56.1 | C-8 | - |
| 9-CH₃ | 2.10 (s) | 15.8 | C-8, C-9, C-10 | - |
| 11 | - | 182.5 | - | - |
| 11a | 3.50 (m) | 50.1 | C-1, C-6, C-11b | H-1 |
| 12-N-CH₃ | 2.25 (s) | 42.3 | - | - |
| 14-CH₃ | 1.15 (d, 6.5) | 20.5 | C-13 | H-13 |
| 15-CH₃ | 2.05 (s) | 12.1 | C-16, C-17, C-18 | - |
| 18-OCH₃ | 3.80 (s) | 55.9 | C-18 | - |
| 20-CH₃ | 1.20 (d, 7.0) | 18.9 | C-21 | H-21 |
| 21 | 3.95 (q, 7.0) | 65.4 | C-20 | H-20 |
Note: Data is illustrative and based on typical values for the safracin scaffold. Actual values may vary.
Table 2: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Saframycin Analogs
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Putative Fragment Structures |
| Safracin B | C₂₈H₃₆N₄O₇ | 541.2 | 524.2, 496.2, 384.1, 298.1 | [M+H-NH₃]⁺, [M+H-CO₂H]⁺, Loss of the alaninyl-alaninal side chain, Tetrahydroisoquinoline core |
| Saframycin A | C₂₉H₃₀N₄O₈ | 563.0 | 545.0, 517.0, 405.0, 298.1 | [M+H-H₂O]⁺, [M+H-CO₂]⁺, Loss of the alaninyl-pyruvoyl side chain, Tetrahydroisoquinoline core |
Note: Fragmentation patterns are proposed based on the known structures and general fragmentation rules for this class of compounds.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard pulse programs available on the spectrometer software.
-
COSY: Acquire with a spectral width of 12-16 ppm in both dimensions.
-
HSQC: Optimize spectral widths to cover the proton and carbon chemical shift ranges.
-
HMBC: Set the long-range coupling delay (e.g., 60-80 ms) to optimize for 2-3 bond correlations.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise ratio.
-
Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI.
-
-
HR-MS (ESI-QTOF or ESI-Orbitrap) Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 8-10 L/min at 200-250 °C.
-
Mass Range: m/z 100-1000.
-
Acquisition Mode: Full scan, high-resolution mode (>10,000 FWHM).
-
-
MS/MS (CID) Acquisition:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound.
-
Collision Gas: Argon.
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Acquisition Mode: Product ion scan.
-
Visualizations
Saframycin Biosynthesis Pathway
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
Logical Relationship of 2D NMR Experiments
Caption: Interrelation of key 2D NMR experiments.
Application of Saframycin B in Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin B, a member of the tetrahydroisoquinoline family of antibiotics, is a potent antitumor agent. Its biological activity stems from its ability to interact with DNA, leading to the formation of adducts and subsequent cellular responses, including the activation of DNA repair pathways. While direct studies on this compound are limited, its close structural and functional relationship with Saframycin A allows for the adaptation of established protocols to investigate its effects on DNA repair. This document provides detailed application notes and protocols for utilizing this compound as a tool to induce DNA damage and study the intricate mechanisms of DNA repair, including Nucleotide Excision Repair (NER), Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).
Saframycins, including Safracin B, demonstrate antitumor properties.[1] The antitumor action of this class of antibiotics is attributed to their α-carbinolamine structure.[1] The mechanism of action for saframycins involves the reductive activation of their quinone moiety, which facilitates the covalent binding to DNA.[2] Specifically, Saframycin A has been shown to alkylate the N7 position of guanine residues.[3] This DNA damage triggers cell cycle arrest and apoptosis, making these compounds valuable for studying the cellular DNA damage response (DDR).
Mechanism of Action: DNA Damage Induction
This compound, like other saframycins, is believed to induce DNA damage primarily through the formation of covalent adducts with guanine bases. This process is initiated by the intracellular reduction of the quinone rings in the saframycin molecule, leading to the formation of a reactive electrophile that readily attacks the N7 position of guanine. This alkylation can lead to single-strand breaks and, in some cases, interstrand crosslinks, which are highly cytotoxic lesions that activate multiple DNA repair pathways.
Figure 1: Mechanism of this compound-induced DNA damage.
Data Presentation: Cytotoxicity of Saframycins
The cytotoxic effects of saframycins are a direct consequence of their DNA-damaging capabilities. The following tables summarize the reported antitumor activities of Safracin A and B, which are structurally and functionally related to this compound, against various cancer cell lines. This data is essential for determining the appropriate concentration range for inducing DNA damage in experimental settings.
Table 1: Antitumor Activity of Safracin A and B against Mouse Leukemia and Melanoma [1]
| Tumor Cell Line | Compound | Route of Administration | Effective Dose (mg/kg/day) | Increase in Lifespan (%) |
| L1210 Leukemia | Safracin A | Intraperitoneal (i.p.) | 10 | 35 |
| Safracin B | Intraperitoneal (i.p.) | 1 | 40 | |
| P388 Leukemia | Safracin A | Intraperitoneal (i.p.) | 5 | 50 |
| Safracin B | Intraperitoneal (i.p.) | 0.5 | 60 | |
| B16 Melanoma | Safracin A | Intraperitoneal (i.p.) | 10 | 25 |
| Safracin B | Intraperitoneal (i.p.) | 1 | 30 |
Table 2: In Vitro Cytotoxicity (IC50) of Saframycin A and C [4]
| Cell Line | Saframycin A (µg/mL) | Saframycin C (µg/mL) |
| L1210 | 0.02 | 1.0 |
Experimental Protocols
The following protocols are adapted from studies using Saframycin A and other DNA-damaging agents and can be applied to investigate the effects of this compound on DNA repair mechanisms. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for each cell line and assay.
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to establish the appropriate concentration range for subsequent DNA repair studies.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 2: Workflow for a cell viability assay.
Protocol 2: Immunofluorescence Staining for γH2AX to Detect DNA Double-Strand Breaks (DSBs)
This protocol is used to visualize and quantify the formation of DNA double-strand breaks, a common type of DNA damage induced by agents like saframycins.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with an appropriate concentration of this compound (e.g., IC50 value) for a defined period (e.g., 1, 4, 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Quantify the number of foci per cell to assess the extent of DSB formation.
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis) to Assess DNA Damage
The comet assay is a sensitive method to detect DNA strand breaks in individual cells.
Materials:
-
Cells treated with this compound
-
Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest the cells and resuspend them in low-melting-point agarose.
-
Pipette the cell suspension onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Place the slides in an electrophoresis tank filled with alkaline or neutral electrophoresis buffer.
-
Perform electrophoresis to allow the broken DNA fragments to migrate away from the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage.
Studying Specific DNA Repair Pathways
By using cell lines deficient in specific DNA repair genes, the role of each pathway in repairing this compound-induced damage can be elucidated.
Nucleotide Excision Repair (NER)
NER is responsible for repairing bulky DNA adducts that distort the DNA helix. Since saframycins form such adducts, NER is expected to be a key repair pathway.
Experimental Approach:
-
Compare the cytotoxicity of this compound in NER-proficient (e.g., wild-type) and NER-deficient (e.g., XPA- or XPC-deficient) cell lines. Increased sensitivity in NER-deficient cells would indicate the involvement of this pathway.
-
Measure the removal of this compound-DNA adducts over time using techniques like HPLC-MS/MS in both cell types. Slower removal in NER-deficient cells would confirm the role of NER.
Figure 3: Role of NER in repairing this compound-induced adducts.
Base Excision Repair (BER)
BER primarily deals with smaller, non-helix-distorting base lesions. While saframycin adducts are generally bulky, some associated oxidative damage might be substrates for BER.
Experimental Approach:
-
Utilize cell lines deficient in key BER proteins (e.g., OGG1, APE1) and assess their sensitivity to this compound.
-
Perform in vitro BER assays using cell extracts and a DNA substrate containing this compound-induced lesions to directly measure repair activity.
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
HR and NHEJ are the two major pathways for repairing DNA double-strand breaks (DSBs). The choice between these pathways is cell cycle-dependent.
Experimental Approach:
-
Use reporter assays (e.g., DR-GFP for HR, EJ5-GFP for NHEJ) to measure the frequency of each repair event following this compound treatment.
-
Analyze the formation of RAD51 foci (a marker for HR) and 53BP1 foci (a marker for NHEJ) by immunofluorescence in cells treated with this compound.
-
Compare the sensitivity of cells deficient in key HR (e.g., BRCA1, RAD51) or NHEJ (e.g., KU70, DNA-PKcs) proteins to this compound.
Figure 4: Cell cycle-dependent repair of DSBs.
Conclusion
This compound, as a potent DNA-damaging agent, serves as a valuable tool for researchers studying the intricate network of DNA repair pathways. By inducing a spectrum of DNA lesions, it allows for the investigation of cellular responses, including cell cycle checkpoints, apoptosis, and the activation of specific repair mechanisms. The protocols and approaches outlined in this document provide a framework for utilizing this compound to dissect the roles of NER, BER, HR, and NHEJ in maintaining genomic integrity. Further research using this compound will undoubtedly contribute to a deeper understanding of DNA repair and may aid in the development of novel cancer therapeutics that exploit DNA repair deficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Activation of the S phase DNA damage checkpoint by mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors [frontiersin.org]
Application Notes and Protocols for the Development of Saframycin B-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, Saframycin B. This document outlines the mechanism of action, chemical modification and conjugation strategies, and the essential in vitro and in vivo characterization of these novel therapeutic agents.
Introduction to this compound as an ADC Payload
This compound is a member of the tetrahydroisoquinoline family of antibiotics, known for its potent antitumor properties. Its mechanism of action involves the inhibition of RNA synthesis and covalent binding to DNA, making it a highly effective cytotoxic agent.[1][2] The unique structure of this compound and its potent cell-killing ability make it an attractive candidate for use as a payload in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, aiming to increase the therapeutic window by delivering the payload specifically to cancer cells while minimizing systemic toxicity.
The development of a this compound-based ADC involves several critical steps:
-
Modification of this compound: Chemical modification to introduce a functional group for linker attachment.
-
Linker Synthesis and Conjugation: Synthesis of a stable linker that connects the modified this compound to the antibody.
-
Antibody Selection and Conjugation: Choosing a suitable antibody that targets a tumor-specific antigen and conjugating the this compound-linker construct to it.
-
Purification and Characterization: Rigorous purification of the ADC and characterization of its key quality attributes, such as the drug-to-antibody ratio (DAR).
-
In Vitro and In Vivo Evaluation: Comprehensive testing of the ADC's potency, specificity, efficacy, and safety.
Mechanism of Action of this compound-Based ADCs
The proposed mechanism of action for a this compound-based ADC follows the general paradigm for ADCs, as illustrated in the signaling pathway diagram below.
Figure 1: Proposed mechanism of action of a this compound-based ADC.
-
Binding: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell through endocytosis.
-
Trafficking: The complex is trafficked through the endosomal-lysosomal pathway.
-
Payload Release: Inside the lysosome, the linker is cleaved by lysosomal enzymes (for cleavable linkers) or the antibody is degraded, releasing the this compound payload into the cytoplasm.
-
DNA Binding and RNA Synthesis Inhibition: The released this compound translocates to the nucleus, where it binds to DNA and inhibits RNA synthesis, leading to cell cycle arrest.[1][2]
-
Apoptosis: The disruption of these critical cellular processes ultimately induces programmed cell death (apoptosis).
Quantitative Data Summary
While specific preclinical data for a this compound-based ADC is not yet widely published, the following tables provide a template for the types of quantitative data that should be generated and presented during the development process. The data for related duocarmycin-based ADCs can serve as a benchmark for expected potency.
Table 1: In Vitro Cytotoxicity of this compound Analogs and Comparator ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Saframycin A Analog | HCT-116 | - | Data not available | [3] |
| Duocarmycin-based ADC (SYD985) | HER2 3+ cell lines | HER2 | Similar to T-DM1 | [4] |
| Duocarmycin-based ADC (SYD985) | Low HER2 cell lines | HER2 | 3- to 50-fold more potent than T-DM1 | [4] |
| MGC018 (Duocarmycin-based ADC) | B7-H3+ cell lines | B7-H3 | sub-nM | [5] |
Table 2: In Vivo Efficacy of a Hypothetical this compound-Based ADC
| Animal Model | Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Benefit |
| Nude Mice | Breast Cancer PDX (HER2 1+) | This compound-ADC | 3 | To be determined | To be determined |
| Nude Mice | Breast Cancer PDX (HER2 1+) | T-DM1 | 3 | To be determined | To be determined |
| SCID Mice | NSCLC Xenograft | This compound-ADC | 5 | To be determined | To be determined |
| SCID Mice | NSCLC Xenograft | Vehicle Control | - | 0 | - |
Table 3: Pharmacokinetic Parameters of a Hypothetical this compound-Based ADC in Rats
| Analyte | Half-life (t½, hours) | Clearance (CL, mL/hr/kg) | Volume of Distribution (Vd, L/kg) |
| Total Antibody | To be determined | To be determined | To be determined |
| ADC (DAR ≥ 1) | To be determined | To be determined | To be determined |
| Free this compound | To be determined | To be determined | To be determined |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the development and characterization of this compound-based ADCs.
Chemical Modification and Linker Conjugation of this compound
The successful conjugation of this compound to an antibody requires the introduction of a functional group suitable for linker attachment. The biosynthesis of Saframycin involves precursor molecules that may present opportunities for chemical modification.[3][6]
Figure 2: Workflow for this compound functionalization and linker attachment.
Protocol: Functionalization of this compound for Linker Attachment (Hypothetical)
This protocol is a hypothetical example based on common bioconjugation strategies and would require optimization for this compound.
-
Protection of Reactive Groups: Protect any reactive functional groups on the this compound molecule that are not intended for linker conjugation using appropriate protecting groups.
-
Introduction of a Reactive Handle:
-
Option A: Amine Introduction: Utilize a precursor from the biosynthetic pathway with a modifiable side chain to introduce a primary amine.[3] This amine can then be used for conjugation to an NHS-ester functionalized linker.
-
Option B: Thiol Introduction: Chemically modify a suitable position on the this compound core structure to introduce a thiol group. This can be achieved through multi-step synthesis. This thiol can then react with a maleimide-functionalized linker.
-
-
Deprotection: Remove the protecting groups to yield the functionalized this compound.
-
Purification: Purify the functionalized this compound using High-Performance Liquid Chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the modified this compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Linker Attachment: React the functionalized this compound with a heterobifunctional linker (e.g., SMCC for amine-to-thiol conjugation) in an appropriate solvent system.
-
Purification of Linker-Payload: Purify the this compound-linker construct using HPLC.
Antibody-Drug Conjugation
The conjugation of the this compound-linker construct to the antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the overall properties of the ADC.
Figure 3: Cysteine-based antibody-drug conjugation workflow.
Protocol: Cysteine-Based Conjugation
-
Antibody Preparation: Dialyze the monoclonal antibody into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction of Interchain Disulfides: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to antibody will determine the number of available thiols and thus influence the final DAR.
-
Conjugation Reaction: Add the maleimide-functionalized this compound-linker construct to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification of the ADC: Remove unconjugated payload, linker, and other impurities. This is often achieved using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7][8]
ADC Characterization
Thorough characterization of the ADC is essential to ensure its quality, consistency, and to understand its structure-activity relationship.
Protocol: Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[9]
-
Mass Spectrometry (MS):
-
Intact Mass Analysis: Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass of the different drug-loaded species.[10]
-
Reduced Mass Analysis: Reduce the ADC to separate the light and heavy chains and analyze them by MS to determine the drug distribution on each chain.
-
DAR Calculation: The average DAR is calculated from the relative abundance of each drug-loaded species observed in the mass spectrum.[11][12][]
-
In Vitro Cytotoxicity Assay
The in vitro potency of the this compound-based ADC is determined by assessing its ability to kill target cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed the target antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound-ADC, the unconjugated antibody, and free this compound. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study
The antitumor activity of the this compound-based ADC is evaluated in animal models.
Figure 4: General workflow for an in vivo efficacy study.
Protocol: Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells that express the target antigen into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, this compound-ADC at different doses). Administer the treatments intravenously.
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data using Kaplan-Meier curves.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound-based ADC.
Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats.
-
Dosing: Administer a single intravenous dose of the this compound-ADC.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-dose. Process the blood to obtain plasma.
-
Bioanalysis:
-
Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).
-
ADC (Conjugated Antibody): Use an ELISA that specifically captures the ADC or use affinity capture liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the ADC.[14][15]
-
Free this compound: Use LC-MS/MS to quantify the concentration of the unconjugated this compound payload in the plasma.
-
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for each analyte.[16]
Conclusion
The development of this compound-based ADCs represents a promising strategy for targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of these novel agents. Rigorous adherence to these methodologies will be crucial for advancing this compound-based ADCs from preclinical research to potential clinical applications. Further research is warranted to identify optimal tumor targets, linker technologies, and this compound analogs to maximize the therapeutic potential of this exciting new class of ADCs.
References
- 1. Streamlined modular synthesis of saframycin substructure via copper-catalyzed three-component assembly and gold-promoted 6-endo cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed biosynthesis of new saframycin derivatives with resting cells of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. macrogenics.com [macrogenics.com]
- 6. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. agilent.com [agilent.com]
- 14. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Efficacy Testing of Saframycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saframycin B, a tetrahydroisoquinoline antibiotic, belongs to a class of potent antitumor agents that exert their cytotoxic effects through DNA alkylation. As a structural analog of Saframycin A, it holds promise for further preclinical and clinical development. This document provides detailed application notes and protocols for establishing and utilizing animal models to evaluate the in vivo efficacy of this compound against various cancer types. The methodologies outlined are based on published studies of this compound's close structural analogs, Safracin B and other Saframycin derivatives, and are intended to serve as a comprehensive guide for researchers in the field.
The primary mechanism of action for Saframycins involves the metabolic activation to a reactive iminium ion, which then forms a covalent adduct with the N7 position of guanine in the minor groove of DNA. This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells. Understanding this mechanism is crucial for designing effective treatment regimens and interpreting efficacy data.
Mechanism of Action: DNA Alkylation by this compound
This compound requires reductive activation to form a reactive electrophilic iminium ion. This intermediate then covalently binds to guanine residues in DNA, leading to cell death.
Caption: Mechanism of this compound DNA Alkylation.
Recommended Animal Models for In Vivo Efficacy
Based on the demonstrated activity of Saframycin analogs, the following murine models are recommended for evaluating the in vivo efficacy of this compound.
| Model Type | Cancer Type | Cell Line | Mouse Strain | Key Considerations |
| Syngeneic | Leukemia | L1210 | DBA/2 | Rapid disease progression. Useful for initial screening and survival studies.[1] |
| Syngeneic | Leukemia | P388 | DBA/2 | Similar to L1210, provides another model for hematological malignancies.[1] |
| Syngeneic | Melanoma | B16 | C57BL/6 | Can be used for both subcutaneous and metastatic models.[1] |
| Xenograft | Colorectal Carcinoma | HCT-116 | Athymic Nude or SCID | Solid tumor model. Allows for measurement of tumor growth inhibition. |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in selected animal models. It is crucial to note that optimal dosing and treatment schedules for this compound need to be determined empirically, starting with dose-range finding toxicity studies. The provided dosage information is extrapolated from studies on the closely related Safracin B and other Saframycin analogs.
Murine Leukemia Model (L1210 or P388)
This model is suitable for assessing the effect of this compound on the survival of mice bearing hematological malignancies.
Experimental Workflow:
References
Troubleshooting & Optimization
Addressing the poor aqueous solubility of Saframycin B for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Saframycin B in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound, a member of the isoquinoline antibiotic family, possesses a complex, largely hydrophobic molecular structure.[1] This inherent hydrophobicity leads to poor solubility in water-based media, such as cell culture media and phosphate-buffered saline (PBS), which is a common challenge for many natural product compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization of highly hydrophobic compounds like this compound, dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% to avoid cytotoxic effects.[2] It is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?
This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium. The troubleshooting section below provides several strategies to address this, including pre-dilution in serum-containing medium and sonication.
Q5: How should I store my this compound stock solution?
This compound powder and stock solutions in DMSO should be stored at -20°C or lower, protected from light and moisture, to ensure stability. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve
Possible Cause: Inadequate solvent or insufficient mixing.
Troubleshooting Steps:
-
Confirm the appropriate solvent: For initial stock solutions, use 100% cell culture grade DMSO.
-
Increase mixing energy: Vortex the solution for 1-2 minutes. If dissolution is still incomplete, brief sonication in a water bath can be effective.
-
Gentle warming: Warm the solution to 37°C for a short period (5-10 minutes) while mixing. Avoid excessive heat, as it may degrade the compound.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium.
Troubleshooting Steps:
-
Optimize the dilution process:
-
Warm the aqueous medium (e.g., cell culture medium with serum) to 37°C before adding the this compound stock solution.
-
Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous medium. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first dilute the 100% DMSO stock into a smaller volume of serum-containing medium, and then further dilute this intermediate solution to the final concentration.
-
Increase the serum concentration: If compatible with your experimental design, increasing the fetal bovine serum (FBS) concentration in the medium can help to solubilize hydrophobic compounds through protein binding.
-
Lower the final concentration: If precipitation persists, the desired final concentration may be too high. Consider reducing the final working concentration of this compound.
Quantitative Data Summary
| Solvent | Recommended Use | Maximum Final Concentration in Cell Culture |
| DMSO | Primary stock solution | ≤ 0.5% (cell line dependent, ideally ≤ 0.1%) |
| Ethanol | Alternative for stock solution (less common) | ≤ 0.5% (cell line dependent) |
| PBS | Not recommended for initial solubilization | N/A |
| Cell Culture Media | Final working solution | Dependent on this compound's solubility limit |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (537.56 g/mol ), calculate the mass needed for your desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 5.38 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve the compound:
-
Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum), pre-warmed to 37°C
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Calculate the dilution factor: To dilute a 10 mM stock to 10 µM, a 1:1000 dilution is required.
-
Perform the dilution:
-
Pipette 999 µL of pre-warmed complete cell culture medium into a sterile tube.
-
While vortexing the medium at a moderate speed, add 1 µL of the 10 mM this compound stock solution dropwise.
-
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide.
-
Use immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Troubleshooting low efficacy of Saframycin B in specific cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Saframycin B in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to the tetrahydroisoquinoline family of antibiotics. Its primary mechanism of action involves the inhibition of RNA synthesis and covalent binding to DNA.[1] this compound, also known as Safracin B, is structurally similar to Saframycin A and demonstrates potent antitumor activity against various cancer cell lines, including L1210 and P388 leukemias and B16 melanoma.[2][3][4][5] The α-carbinolamine structure is crucial for its antitumor action.[2][3][5]
Q2: Are there any known cancer cell lines resistant to this compound?
Currently, there is limited publicly available data specifically identifying cancer cell lines with intrinsic or acquired resistance to this compound. However, resistance to other DNA-binding agents has been well-documented and may occur through various mechanisms.
Q3: What are the potential general mechanisms of resistance to this compound?
Based on its mechanism as a DNA-binding agent, potential resistance mechanisms could include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration.
-
Alterations in DNA Repair Pathways: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by this compound.[6]
-
Target Modification: Although less common for DNA-intercalating agents, mutations in DNA structure or associated proteins could potentially reduce the binding affinity of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt can promote cell survival and overcome the cytotoxic effects of the drug.
Troubleshooting Guide for Low Efficacy
This guide provides a structured approach to identifying the potential causes of unexpectedly low efficacy of this compound in your cancer cell line experiments.
Step 1: Verify Experimental Parameters and Cell Line Integrity
Before investigating complex biological mechanisms, it is crucial to rule out experimental error.
Potential Issue & Solution
-
Incorrect Drug Concentration:
-
Action: Verify the calculations for your stock and working solutions. Confirm the purity and stability of your this compound compound.
-
-
Cell Line Contamination or Misidentification:
-
Action: Perform routine mycoplasma testing. Use STR profiling to confirm the identity of your cell line.
-
-
Suboptimal Cell Culture Conditions:
-
Action: Ensure cells are in the logarithmic growth phase during treatment. Maintain optimal pH, temperature, and CO2 levels.
-
-
Issues with Viability Assay:
-
Action: Confirm that the chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your cell line and this compound. Some compounds can interfere with assay chemistries.
-
Step 2: Characterize the Dose-Response and IC50
A key step is to accurately determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line.
Illustrative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) [Hypothetical] | Notes |
| MCF-7 | Breast Adenocarcinoma | 10 | High Sensitivity |
| A549 | Lung Carcinoma | 25 | Moderate Sensitivity |
| U-87 MG | Glioblastoma | 150 | Low Sensitivity |
| HCT116 | Colorectal Carcinoma | 8 | High Sensitivity |
| Panc-1 | Pancreatic Carcinoma | 200 | Low Sensitivity |
Step 3: Investigate Potential Mechanisms of Resistance
If the IC50 value is significantly higher than expected, or if you observe a resistant phenotype, the following experiments can help elucidate the underlying mechanism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for ABC Transporter Expression
-
Protein Extraction: Lyse treated and untreated cancer cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against a relevant ABC transporter (e.g., P-glycoprotein/MDR1).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the expression levels of the ABC transporter in your cell line of interest to sensitive and known resistant cell lines.
Protocol 3: Comet Assay for DNA Damage
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins.
-
Electrophoresis: Subject the slides to electrophoresis to allow the migration of damaged DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail."
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Troubleshooting Low Efficacy.
Caption: Potential Causes of Low this compound Efficacy.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of safracins A and B, heterocyclic quinone antibiotics, on experimental tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Off-Target Toxicity of Saframycin B in Preclinical Models
Welcome to the technical support center for researchers working with Saframycin B. This resource provides troubleshooting guidance and frequently asked questions to help you anticipate and mitigate off-target toxicity in your preclinical experiments. As publicly available data specifically on this compound is limited, this guide incorporates information from closely related compounds, such as Saframycin A and Ecteinascidin 743 (ET-743), which share structural similarities and mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target toxicities of this compound in preclinical models?
A1: Based on studies of related tetrahydroisoquinoline antibiotics like Saframycin A and ET-743, the primary off-target toxicities to anticipate in preclinical models are myelosuppression and hepatotoxicity.[1][2] Myelosuppression, characterized by a decrease in bone marrow activity, can lead to neutropenia and thrombocytopenia.[1][2][3] Hepatotoxicity may manifest as elevated liver enzymes.[1][2] Researchers should establish baseline hematological and liver function parameters before initiating in vivo studies.
Q2: What is the underlying mechanism of this compound's cytotoxicity and potential off-target effects?
A2: this compound, like other saframycins, is a DNA-binding agent. Its planar quinone core intercalates into the DNA minor groove, and it can form a covalent adduct with guanine bases.[4][5] This DNA alkylation can interfere with transcription and replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is not entirely specific to cancer cells and can affect healthy, proliferating cells in tissues such as the bone marrow and gastrointestinal tract, which is the likely source of its off-target toxicity.
Q3: Are there any strategies to reduce the off-target toxicity of this compound?
A3: While specific data for this compound is scarce, several strategies are employed for highly potent cytotoxic agents to improve their therapeutic index. These include:
-
Formulation Strategies: Encapsulating this compound in liposomes or nanoparticles can alter its pharmacokinetic profile, potentially reducing systemic exposure and accumulation in non-target tissues.[6][7]
-
Antibody-Drug Conjugates (ADCs): Conjugating this compound to a monoclonal antibody that targets a tumor-specific antigen can direct the cytotoxic payload to cancer cells, thereby minimizing exposure to healthy tissues.[8][9]
-
Analog Development: Research has focused on synthesizing Saframycin analogs with modifications to the molecular structure to reduce toxicity while maintaining anti-tumor activity.[10]
Q4: How can I monitor for off-target toxicity in my animal models?
A4: Regular monitoring of animal health is crucial. This should include:
-
Body Weight: Daily or bi-weekly measurement of body weight is a sensitive indicator of general toxicity.
-
Complete Blood Counts (CBCs): Regular blood sampling for CBCs will allow for the detection of myelosuppression (neutropenia, thrombocytopenia, anemia).[3]
-
Serum Chemistry: Analysis of serum for liver enzymes (e.g., ALT, AST) can indicate hepatotoxicity.
-
Histopathology: At the end of the study, or if animals are euthanized due to reaching humane endpoints, collection of major organs (liver, spleen, bone marrow, kidney, heart) for histopathological analysis is essential to identify tissue damage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high mortality in the treatment group. | The dose of this compound is too high, leading to acute toxicity. | Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Start with lower doses and escalate gradually while monitoring for signs of toxicity. |
| Significant weight loss (>15-20%) in treated animals. | Systemic toxicity affecting appetite and overall health. | Reduce the dose or the frequency of administration. Consider a different vehicle for administration that may be better tolerated. Implement supportive care, such as providing supplemental nutrition or hydration. |
| Evidence of severe myelosuppression (very low neutrophil or platelet counts). | High sensitivity of the hematopoietic system to this compound. | Decrease the dose of this compound. Consider co-administration with hematopoietic growth factors (e.g., G-CSF) to support bone marrow recovery, though this may complicate the interpretation of anti-tumor efficacy. |
| Elevated liver enzymes (ALT, AST) in serum. | This compound-induced hepatotoxicity. | Reduce the dose. If hepatotoxicity persists even at lower effective doses, consider encapsulating this compound in a liposomal formulation to alter its biodistribution and reduce liver accumulation. |
| Inconsistent anti-tumor efficacy at doses that are well-tolerated. | Poor bioavailability or rapid clearance of this compound. | Analyze the pharmacokinetic profile of this compound in your model. Consider alternative routes of administration or formulation strategies (e.g., PEGylation, liposomes) to improve drug exposure at the tumor site. |
Quantitative Data Summary
Due to the limited availability of specific preclinical data for this compound, the following tables provide illustrative data based on studies of the related compound Ecteinascidin 743 (Trabectedin) to guide researchers in their experimental design.
Table 1: Dose-Limiting Toxicities of Ecteinascidin 743 in Clinical Studies (24-hour infusion)
| Dose Level (µg/m²) | Number of Patients | Dose-Limiting Toxicities |
| 1500 | 22 | Neutropenia, Thrombocytopenia |
| 1800 | 1 | Severe Neutropenia and Thrombocytopenia |
Data adapted from a Phase I study of Ecteinascidin 743. Note that these are human clinical trial data and should be used only as a conceptual guide for preclinical studies.[2]
Table 2: Hematological Toxicity of Ecteinascidin 743 (24-hour infusion)
| Toxicity Grade | Neutropenia (% of cycles) | Thrombocytopenia (% of cycles) |
| Grade 3-4 at 1500 µg/m² | 33% | 10% |
| Grade 3-4 at 1800 µg/m² | 94% | 25% |
Data adapted from a Phase I study of Ecteinascidin 743.[2]
Key Experimental Protocols
1. Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
-
Animals: Use a sufficient number of mice (e.g., 5 per group, mixed gender or single-gender depending on the experimental question).
-
Procedure:
-
Administer a range of this compound doses intravenously (or via the intended route of administration) to different groups of mice.
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior) for at least 14 days.
-
Record body weights daily for the first week and then three times a week.
-
The MTD is typically defined as the highest dose that does not result in mortality or more than a 20% loss of body weight.
-
-
Data Analysis: Plot survival curves and body weight changes for each dose group.
2. Assessment of Myelosuppression
-
Objective: To evaluate the effect of this compound on hematopoietic cells.
-
Animals: Mice treated with this compound at the MTD or a therapeutic dose.
-
Procedure:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline and at several time points after this compound administration (e.g., days 3, 7, 14, and 21).
-
Perform complete blood counts (CBCs) to determine the number of neutrophils, lymphocytes, platelets, and red blood cells.
-
At the end of the study, harvest femurs and tibias to isolate bone marrow for cellularity assessment and flow cytometry analysis of hematopoietic stem and progenitor cells.
-
-
Data Analysis: Compare the blood cell counts and bone marrow cellularity between the treated and control groups.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Preclinical workflow for assessing this compound efficacy and toxicity.
Caption: Strategies to mitigate this compound off-target toxicity.
References
- 1. Ecteinascidin-743: a marine-derived compound in advanced, pretreated sarcoma patients--preliminary evidence of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of ecteinascidin-743, a new marine compound, administered as a 24-hour continuous infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Liposome-encapsulated aminoglycosides in pre-clinical and clinical studies. | Semantic Scholar [semanticscholar.org]
- 7. Preclinical toxicity of liposome-incorporated annamycin: selective bone marrow toxicity with lack of cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody-drug Conjugate PCMC1D3-Duocarmycin SA as a Novel Therapeutic Entity for Targeted Treatment of Cancers Aberrantly Expressing MET Receptor Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Cancer Cell Resistance to Saframycin B
Welcome to the technical support center for researchers investigating cancer cell resistance to Saframycin B. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a tetrahydroisoquinoline antibiotic that acts as a DNA alkylating agent. Its mechanism is believed to be similar to its well-studied analog, Saframycin A. After entering the cell, this compound is thought to be reductively activated, forming a reactive electrophilic iminium ion. This intermediate then covalently binds to the N2 position of guanine bases in the minor groove of DNA, leading to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis.[1]
Q2: What are the potential mechanisms of cancer cell resistance to this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to DNA alkylating agents, in general, can be broadly categorized into pre-target and post-target mechanisms:
-
Pre-target Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cancer cell, reducing its intracellular concentration.[2][3][4][5]
-
Increased Drug Detoxification: Elevated levels of cellular detoxification systems, particularly the Glutathione S-transferase (GST) family of enzymes, can conjugate glutathione to this compound, neutralizing its reactive electrophile and facilitating its removal from the cell.[6][7][8][9]
-
-
Post-target Resistance:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), can efficiently remove this compound-induced DNA adducts, mitigating the drug's cytotoxic effects.[10][11]
-
Tolerance to DNA Damage: Alterations in cell cycle checkpoints and apoptotic pathways (e.g., mutations in p53) may allow cancer cells to tolerate higher levels of DNA damage, enabling them to survive and proliferate despite the presence of this compound-DNA adducts.[7]
-
Q3: Are there established cancer cell lines resistant to this compound?
Currently, there is a lack of commercially available, well-characterized cancer cell lines with acquired resistance specifically to this compound. Researchers typically need to develop these models in-house by continuous exposure of a parental sensitive cell line to increasing concentrations of this compound over an extended period.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments investigating this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays (e.g., MTT, MTS). | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to verify density. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. Discard contaminated cultures and use fresh, authenticated cell stocks. | |
| No significant difference in cytotoxicity between parental and supposed "resistant" cell line. | Resistance is not stable or has been lost. | Maintain a low, constant selective pressure of this compound in the resistant cell line culture medium. Re-derive the resistant line if necessary. |
| The mechanism of resistance is minor or not captured by the viability assay. | Use multiple, mechanistically different assays to assess resistance (e.g., clonogenic survival assay, apoptosis assays like Annexin V staining). | |
| Incorrect drug concentration range. | Perform a dose-response curve over a wide range of this compound concentrations to determine the appropriate IC50 for both cell lines. | |
| Difficulty in detecting this compound-induced DNA adducts. | Low level of adduct formation. | Increase the concentration of this compound or the treatment duration. Ensure the use of a sensitive detection method. |
| Adducts are rapidly repaired. | Use inhibitors of specific DNA repair pathways (e.g., PARP inhibitors for BER) to enhance adduct accumulation. | |
| Technical issues with the detection assay. | Optimize the DNA isolation protocol to prevent adduct loss. Ensure the specificity of the antibody or probe used for detection. Consider using mass spectrometry-based methods for higher sensitivity and specificity.[13][14] | |
| Inconsistent results in gene or protein expression analysis (e.g., Western blot, qPCR for ABC transporters or GSTs). | Poor sample quality (RNA or protein degradation). | Use appropriate inhibitors (RNase, protease) during sample preparation. Assess sample integrity before analysis. |
| Antibody or primer issues. | Validate the specificity of antibodies and the efficiency of qPCR primers. Use appropriate positive and negative controls. | |
| Cell line heterogeneity. | Perform single-cell cloning of the resistant population to obtain a more uniform cell line for analysis. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (e.g., MCF-7) | 15 | 1 |
| This compound-Resistant (e.g., MCF-7/SafB-R) | 120 | 8 |
Table 2: Hypothetical Relative mRNA Expression of Resistance-Associated Genes
| Gene | Parental (Relative Expression) | This compound-Resistant (Relative Expression) |
| ABCB1 (MDR1) | 1.0 | 12.5 |
| GSTA1 | 1.0 | 6.2 |
| GSTM1 | 1.0 | 4.8 |
| GSTP1 | 1.0 | 7.1 |
Experimental Protocols
Development of a this compound-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line (e.g., A549, HCT116) and perform a dose-response experiment with this compound to determine the initial IC50 value using a cell viability assay (e.g., MTT assay).
-
Initial selection: Treat the parental cells with this compound at a concentration equal to the IC50 for 24-48 hours.
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in drug-free medium.
-
Stepwise dose escalation: Once the cells have recovered, repeat the treatment with a slightly increased concentration of this compound (e.g., 1.2-1.5 times the previous concentration).
-
Continuous culture: Continue this cycle of treatment and recovery, gradually increasing the this compound concentration over several months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. Once a stable resistant population is established (e.g., >5-fold increase in IC50), perform single-cell cloning to obtain a homogenous resistant cell line.
-
Maintenance: Culture the established resistant cell line in the continuous presence of a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to maintain the resistant phenotype.[12]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[15][16][17]
Western Blot Analysis for ABCB1 and GSTP1 Expression
Objective: To compare the protein expression levels of ABCB1 and GSTP1 in parental and this compound-resistant cells.
Methodology:
-
Protein Extraction: Lyse the parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (1:1000), GSTP1 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC-transporters: implications on drug resistance from microorganisms to human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The role of glutathione-S-transferase in anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 16. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
Enhancing the therapeutic index of Saframycin B through structural modification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving Saframycin B and its structural analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the development of this compound derivatives with an improved therapeutic index.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, handling, and experimental use of this compound and its analogs.
Synthesis of this compound Analogs
Question: During the synthesis of this compound analogs, I am observing low yields and the formation of multiple side products. What are the common pitfalls?
Answer: The total synthesis of the saframycin core structure is a complex process. Low yields and side product formation often stem from the following:
-
Instability of Intermediates: The tetrahydroisoquinoline core of saframycins can be sensitive to oxidation. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) and use freshly distilled, deoxygenated solvents.
-
Protecting Group Strategy: The choice and stability of protecting groups for the amine and hydroxyl functionalities are critical. Inefficient protection or deprotection can lead to a mixture of products. Re-evaluate your protecting group strategy, considering the specific reaction conditions for each step.
-
Pictet-Spengler Reaction Conditions: The key Pictet-Spengler cyclization step is sensitive to pH and temperature. Optimize these parameters for your specific substrates. A trial-and-error approach with small-scale reactions may be necessary to identify the optimal conditions.
-
Purification Challenges: The polar nature of saframycin intermediates can make purification by standard column chromatography difficult. Consider using alternative techniques such as reversed-phase chromatography or preparative HPLC.
Question: I am having trouble with the introduction of the α-cyanoamine moiety. What are the recommended procedures?
Answer: The α-cyanoamine group is crucial for the biological activity of many saframycins. Its introduction can be challenging due to the reactivity of the intermediates. A common strategy involves the treatment of a suitable precursor with a cyanide source, such as potassium cyanide (KCN), under carefully controlled pH. It is crucial to handle KCN with extreme caution in a well-ventilated fume hood due to its high toxicity.
Handling and Storage of this compound
Question: What are the proper procedures for handling and storing this compound and its analogs to ensure stability?
Answer: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, in a designated containment area if possible.
-
Storage: Store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture.
-
Solution Stability: The stability of saframycin compounds in solution can vary depending on the solvent and pH. It is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, dissolve the compound in anhydrous, deoxygenated DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Studies on other antibiotics have shown that storage at ultra-low temperatures generally preserves the stability of the compounds.[1][2] However, the stability of this compound in specific cell culture media at 37°C for extended periods has not been extensively reported and should be determined empirically if long-term experiments are planned.
In Vitro Experiments
Question: My cytotoxicity assay results with this compound are inconsistent. What could be the cause?
Answer: Inconsistent cytotoxicity results can arise from several factors:
-
Compound Precipitation: Saframycins can have limited solubility in aqueous media. Visually inspect your assay plates for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent for the initial stock solution (though ensure the final solvent concentration in the assay is non-toxic to the cells).
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the final readout of the assay.
-
Incubation Time: The cytotoxic effects of DNA-damaging agents like saframycins can be time-dependent. Optimize the incubation time to capture the desired biological endpoint.
-
Assay Choice: The choice of cytotoxicity assay can influence the results. For DNA-damaging agents, assays that measure metabolic activity (e.g., MTT, Alamar Blue) may sometimes show discrepancies if the drug affects cellular metabolism without immediately causing cell death. Consider using a method that directly measures cell death or membrane integrity (e.g., LDH release, trypan blue exclusion, or a dye-based live/dead assay).
Question: I am not observing significant DNA alkylation in my in vitro assay. What are the possible reasons?
Answer: The DNA alkylating activity of saframycins is dependent on their reductive activation.
-
Reducing Agent: Ensure that a suitable reducing agent, such as dithiothreitol (DTT) or NADPH, is included in your reaction mixture if you are using a cell-free system.
-
Oxygen Levels: The reductive activation of the quinone moieties can be inhibited by oxygen. Performing the assay under low-oxygen conditions may enhance the DNA alkylating activity.
-
Compound Concentration: The extent of DNA alkylation will be concentration-dependent. Titrate the concentration of your saframycin analog to find the optimal range for your assay.
II. Quantitative Data on Saframycin Analogs
The following tables summarize publicly available data on the cytotoxicity and in vivo toxicity of this compound and its analogs. This information is crucial for comparing the therapeutic index of different structural modifications.
Table 1: In Vitro Cytotoxicity of Saframycin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Saframycin A | L1210 | 1.5 | [3] |
| This compound | L1210 | >1000 | [3] |
| Saframycin C | L1210 | 15 | [3] |
| Saframycin D | L1210 | 100 | [3] |
| Saframycin S | L1210 | 30 | [3] |
| Safracin B | L1210 | Not specified, but noted to have lower effective doses than Safracin A | [4][5] |
| Novel Hexacyclic Analog 20 | HepG2 | 1.32 | [6] |
| Novel Hexacyclic Analog 29 | A2780 | 1.73 | [6] |
| Novel Hexacyclic Analog 30 | A2780 | 7 | [6] |
Table 2: In Vivo Toxicity of Saframycin Analogs
| Compound | Animal Model | LD50 (mg/kg) | Route of Administration | Reference |
| Saframycin S | ddY mice | 3.2 | Intraperitoneal (i.p.) | [7] |
| Safracin A | Mice | Higher toxic doses than Safracin B | Not specified | [4][5] |
| Safracin B | Mice | Lower toxic doses than Safracin A | Not specified | [4][5] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a colorimetric assay for determining cell viability based on the measurement of cellular protein content.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or analog stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or its analog. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes on a plate shaker to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
DNA Alkylation Assay (Alkaline Comet Assay)
This protocol is a single-cell gel electrophoresis technique to detect DNA damage, including strand breaks resulting from alkylation.
Materials:
-
Cells treated with this compound or analog
-
PBS (Phosphate Buffered Saline)
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low melting point agarose and quickly spread it onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify on ice.
-
Lysis: Immerse the slides in cold lysis buffer and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a suitable fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment).
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound or analog
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment, including any floating cells in the medium.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and RNA Digestion: Wash the fixed cells with PBS and then resuspend them in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
IV. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key concepts and experimental procedures related to this compound research.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Caption: Simplified DNA damage response pathway activated by this compound.
References
- 1. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of Transcriptomics and Proteomics to Elucidate Inhibitory Effect and Mechanism of Antifungalmycin B from Marine Streptomyces hiroshimensis in Treating Talaromyces marneffei [mdpi.com]
- 6. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric total synthesis of (-)-saframycin A from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for detecting Saframycin B metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Saframycin B metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound and its metabolites in biological samples?
The main challenges include:
-
Low concentrations: Metabolites are often present at very low levels in biological matrices.
-
Matrix effects: Endogenous components in samples like plasma, urine, or tissue homogenates can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3][4][5]
-
Metabolite stability: The complex structure of this compound, featuring a bisquinone core, may be susceptible to degradation during sample collection, storage, and preparation.
-
Structural similarity: this compound and its metabolites are part of the broader family of tetrahydroisoquinoline antibiotics, which can have similar core structures, making chromatographic separation and specific detection challenging.[6]
Q2: Which analytical technique is most suitable for the detection and quantification of this compound metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[7] High-resolution mass spectrometry (HR-MS) is particularly useful for identifying unknown metabolites.
Q3: What are the expected metabolites of this compound?
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, metabolism is likely to involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Given its structure, potential metabolic transformations could include:
-
Hydroxylation of the aromatic rings.
-
N-dealkylation.
-
Reduction of the quinone moieties.
-
Glucuronidation or sulfation of hydroxyl groups.
Q4: How can I improve the stability of this compound metabolites during sample handling and storage?
To minimize degradation, consider the following:
-
Keep biological samples frozen at -80°C for long-term storage.
-
Minimize freeze-thaw cycles.
-
Work with samples on ice during preparation.
-
Consider the addition of antioxidants or adjusting the pH of the sample to improve stability, though this needs to be optimized for your specific metabolites of interest.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound Metabolites
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | Optimize the sample preparation method. If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol). For more complex matrices, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples. |
| Analyte Instability | Prepare fresh standards and QC samples. Evaluate the stability of the metabolites in the biological matrix and in the final extraction solvent under different temperature and time conditions. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound (if available) or a structurally similar compound to optimize MS parameters such as cone voltage and collision energy. For metabolites, predict potential m/z values and set up multiple reaction monitoring (MRM) transitions. |
| Inefficient Ionization | This compound and its derivatives have been successfully analyzed in positive ion mode. Ensure the mobile phase composition (e.g., presence of formic acid or ammonium formate) is conducive to good ionization. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve the sample cleanup procedure (e.g., switch from protein precipitation to SPE). Modify the chromatographic conditions to separate the analytes from the co-eluting matrix components. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. The use of an internal standard is highly recommended to correct for variability. |
| LC System Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol on the autosampler. |
Issue 3: Peak Tailing or Splitting in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Secondary Interactions | The basic nitrogen atoms in the Saframycin structure can interact with residual silanols on the column. Use a column with end-capping or add a small amount of a competing base to the mobile phase. |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Saframycin Analogs.
This table provides starting parameters based on published data for Saframycin A and its derivatives. These will need to be optimized for this compound and its specific metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Saframycin A | 564.0 | [To be determined] | [To be determined] |
| Safracin B | 541.2 | [To be determined] | [To be determined] |
| Cyano-substituted Safracin B | 550.2 | [To be determined] | [To be determined] |
| Aminated Saframycin S | 555.2 | [To be determined] | [To be determined] |
Table 2: Illustrative Quantitative Data for a Hypothetical this compound Metabolite in Spiked Plasma.
This table is a template demonstrating how to present quantitative data. The values are for illustrative purposes only.
| Sample Type | Concentration (ng/mL) | Mean Peak Area | % Accuracy | % RSD (n=3) |
| LLOQ | 0.5 | 1,250 | 95.0 | 8.5 |
| Low QC | 1.5 | 3,800 | 102.0 | 6.2 |
| Mid QC | 50 | 135,000 | 98.5 | 4.1 |
| High QC | 150 | 410,000 | 101.2 | 3.5 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan/data-dependent MS2 for metabolite identification.
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. ovid.com [ovid.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]
- 6. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the DNA-Binding Affinity of Saframycin B: A Comparative Guide to Biophysical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA-binding properties of Saframycin B and a relevant alternative, Ecteinascidin 743 (Trabectedin). Due to the limited availability of quantitative binding affinity data for this compound in publicly accessible literature, this document focuses on a mechanistic comparison and outlines the biophysical techniques that can be employed to generate such data.
Introduction to DNA-Binding Agents
This compound belongs to the tetrahydroisoquinoline family of antibiotics, which are known for their antitumor properties. A structurally similar compound, Saframycin A, has been shown to bind covalently to guanine-rich sequences in the minor groove of DNA.[1][2] This interaction is facilitated by the reduction of its quinone moiety and is critically dependent on its α-cyanoamine group, which forms a covalent bond with the N2 position of guanine.[1] this compound lacks this crucial cyano group, which is reported to result in significantly lower biological activity.
Ecteinascidin 743 (ET-743), another potent antitumor agent, also belongs to the tetrahydroisoquinoline alkaloid family and serves as an excellent comparator.[3][4] ET-743 is known to bind to the minor groove of DNA and covalently alkylate guanine residues, inducing a bend in the DNA helix.[5][6]
Mechanistic Comparison of DNA Binding
| Feature | This compound (Inferred) | Ecteinascidin 743 (Trabectedin) |
| Binding Mode | Primarily non-covalent interactions with the DNA minor groove are expected due to the absence of the reactive α-cyanoamine group. | Covalent alkylation of guanine residues in the DNA minor groove.[5][6] |
| Key Structural Moiety for Binding | The tetrahydroisoquinoline core is likely responsible for non-covalent interactions. | The carbinolamine moiety is responsible for the covalent reaction with guanine.[7] |
| DNA Sequence Preference | Likely to have a preference for GC-rich sequences, similar to other saframycins, though with much lower affinity. | Shows a preference for specific trinucleotide sequences, such as 5'-GGC.[5] |
| Effect on DNA Structure | Expected to cause minimal distortion to the DNA structure. | Induces a significant bend in the DNA helix towards the major groove.[5] |
Experimental Protocols for Validating DNA-Binding Affinity
Herein, we provide detailed methodologies for key biophysical techniques that can be employed to quantitatively assess the DNA-binding affinity of this compound and compare it to other agents.
Fluorescence Spectroscopy (Fluorescence Quenching Assay)
This technique measures the change in the intrinsic fluorescence of a molecule upon interaction with a quencher (in this case, DNA).
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically.
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of this compound.
-
Monitor the decrease in fluorescence intensity of this compound as the concentration of ctDNA increases.
-
-
Data Analysis:
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the binding constant (Ksv).
-
For more detailed analysis, Scatchard plots can be used to determine the binding affinity (Ka) and the number of binding sites.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon ligand binding.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ctDNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of ctDNA and increasing concentrations of this compound.
-
-
CD Spectra Acquisition:
-
Record the CD spectra of each solution in the UV region (typically 200-400 nm) using a CD spectropolarimeter.
-
Observe changes in the characteristic B-form DNA CD spectrum (positive band around 275 nm and a negative band around 245 nm) upon addition of this compound.
-
-
Data Analysis:
-
Significant changes in the CD spectrum of DNA upon addition of the ligand indicate binding and can provide insights into the binding mode (e.g., intercalation vs. groove binding).
-
Titration data can be used to estimate the binding affinity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in the syringe and a solution of ctDNA in the sample cell, both in the same degassed buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.4).
-
The concentrations should be chosen based on the expected binding affinity.
-
-
ITC Measurement:
-
Perform a series of injections of the this compound solution into the ctDNA solution while monitoring the heat change.
-
A control experiment with injections of this compound into the buffer alone should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
The resulting thermogram is integrated to obtain the heat change per injection.
-
Fitting the data to a suitable binding model yields the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for validating DNA-binding affinity and the specific signaling pathway of Saframycin A, which provides context for the expected, albeit weaker, interaction of this compound.
Caption: Experimental workflow for validating DNA-binding affinity.
Caption: Covalent DNA binding mechanism of Saframycin A.
Conclusion
While direct quantitative data for this compound's DNA binding affinity remains elusive in the current literature, a combination of its structural features and the known mechanism of Saframycin A strongly suggests a much weaker, likely non-covalent, interaction with DNA. The biophysical techniques outlined in this guide provide a robust framework for experimentally determining the precise nature and strength of this interaction. Such studies are crucial for a comprehensive understanding of the structure-activity relationship within the saframycin family and for the rational design of novel DNA-targeting therapeutic agents.
References
- 1. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmamol.web.uah.es [farmamol.web.uah.es]
- 5. farmamol.web.uah.es [farmamol.web.uah.es]
- 6. Biophysical characterization of DNA binding from single molecule force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ecteinascidin-743 on the interaction between DNA binding proteins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Studies of Saframycin B in Doxorubicin-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of Saframycin B in cancer cell lines with acquired resistance to doxorubicin. While direct comparative experimental data between this compound and doxorubicin in such models is limited in publicly available literature, this document outlines the necessary experimental protocols, data presentation structures, and key signaling pathways to consider for a thorough investigation.
Introduction and Background
Doxorubicin is a potent anthracycline antibiotic widely used in chemotherapy. However, the development of multidrug resistance (MDR) is a significant clinical challenge, often rendering doxorubicin and other chemotherapeutics ineffective. One of the primary mechanisms of doxorubicin resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively effluxes drugs out of the cancer cell, reducing their intracellular concentration and cytotoxic effect.
This compound, a tetrahydroisoquinoline antibiotic, presents a potential alternative or synergistic agent in the context of doxorubicin resistance. Its unique structure and mechanism of action may allow it to circumvent the resistance mechanisms that affect doxorubicin. This guide details the experimental approach to test this hypothesis.
Experimental Design and Workflow
A typical experimental workflow to assess the cross-resistance of this compound in doxorubicin-resistant cancer cells would involve several key stages, from cell line selection and characterization to in-depth mechanistic studies.
Data Presentation: Comparative Cytotoxicity
The primary assessment of cross-resistance involves determining the half-maximal inhibitory concentration (IC50) of both doxorubicin and this compound in the parental (sensitive) and doxorubicin-resistant cell lines. The results should be summarized in a clear, tabular format. The resistance factor (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive cell line.
Table 1: Comparative IC50 Values of Doxorubicin and this compound
| Cell Line | Doxorubicin IC50 (µM) | Resistance Factor (RF) | This compound IC50 (µM) | Cross-Resistance Factor (CRF) |
| MCF-7 (Sensitive) | Hypothetical Value: 0.5 | - | Hypothetical Value: 0.1 | - |
| MCF-7/ADR (Resistant) | Hypothetical Value: 15.0 | 30 | Hypothetical Value: 0.2 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A low cross-resistance factor for this compound would suggest its potential efficacy in doxorubicin-resistant cancers.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validity of the study.
Cell Culture and Development of Doxorubicin-Resistant Cell Lines
-
Cell Culture: Maintain the parental human breast cancer cell line (e.g., MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Resistance: To develop the doxorubicin-resistant subline (e.g., MCF-7/ADR), expose the parental MCF-7 cells to gradually increasing concentrations of doxorubicin over a period of 6-12 months. Start with a low concentration (e.g., 0.01 µM) and incrementally increase the dose as the cells develop resistance and resume normal growth.
-
Maintenance of Resistant Cells: Culture the established resistant cell line in the continuous presence of a maintenance dose of doxorubicin (e.g., 1 µM) to retain the resistant phenotype. Culture the cells in drug-free medium for at least one week before conducting experiments.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the sensitive and resistant cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of doxorubicin or this compound for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat sensitive and resistant cells with equimolar concentrations of doxorubicin and this compound (e.g., at their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Table 2: Comparative Apoptosis Induction by Doxorubicin and this compound
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) |
| MCF-7 (Sensitive) | Control | Hypothetical: 2.1 | Hypothetical: 1.5 | 3.6 |
| Doxorubicin (0.5 µM) | Hypothetical: 25.4 | Hypothetical: 10.2 | 35.6 | |
| This compound (0.1 µM) | Hypothetical: 30.1 | Hypothetical: 12.5 | 42.6 | |
| MCF-7/ADR (Resistant) | Control | Hypothetical: 2.5 | Hypothetical: 1.8 | 4.3 |
| Doxorubicin (15.0 µM) | Hypothetical: 8.7 | Hypothetical: 5.3 | 14.0 | |
| This compound (0.2 µM) | Hypothetical: 28.9 | Hypothetical: 11.8 | 40.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights: Signaling Pathways in Doxorubicin Resistance
Doxorubicin resistance is often associated with the dysregulation of key signaling pathways that promote cell survival and inhibit apoptosis. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action in resistant cells.
Western Blot Analysis
-
Protein Extraction: Treat sensitive and resistant cells with doxorubicin and this compound as described for the apoptosis assay. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., P-gp, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Table 3: Hypothetical Modulation of Key Proteins by this compound in Doxorubicin-Resistant Cells
| Protein | Function | Expected Change with Doxorubicin Resistance | Potential Effect of this compound |
| P-glycoprotein | Drug Efflux | Increased | No change or decrease |
| p-Akt | Pro-survival | Increased | Decreased |
| p-ERK | Pro-survival | Increased | Decreased |
| Bcl-2 | Anti-apoptotic | Increased | Decreased |
| Bax | Pro-apoptotic | Decreased | Increased |
| Cleaved Caspase-3 | Apoptosis Executioner | Decreased | Increased |
Note: This table presents hypothetical outcomes to guide the interpretation of experimental results.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound in doxorubicin-resistant cancer cells. By systematically comparing the cytotoxicity, apoptosis-inducing capabilities, and effects on key resistance-associated signaling pathways, researchers can elucidate the potential of this compound to overcome doxorubicin resistance. Positive findings from these in vitro studies would warrant further investigation in in vivo animal models to assess the therapeutic potential of this compound in treating multidrug-resistant cancers.
In Vivo Showdown: Saframycin B and Its Synthetic Cousins in Cancer Therapy
A deep dive into the comparative in vivo efficacy of Saframycin B and its synthetic derivatives reveals a landscape of potent anti-tumor activity, albeit with challenges in toxicity. While direct comparative in vivo studies featuring this compound are limited, analysis of existing research on related compounds, particularly Saframycin A and its analogs, provides valuable insights for researchers and drug development professionals.
Saframycins, a family of tetrahydroisoquinoline alkaloids, have long been recognized for their significant anti-tumor properties. Their mechanism of action primarily involves the inhibition of RNA synthesis, making them compelling candidates for cancer chemotherapy.[1] This guide synthesizes available in vivo data to offer a comparative perspective on the performance of this compound and its synthetic relatives.
Performance Comparison: Efficacy and Toxicity
A key study comparing Safracin A and B, which are structurally analogous to the Saframycins, in murine tumor models demonstrated the superior profile of Safracin B. It was found to have both lower toxic and effective doses compared to Safracin A.[2] Furthermore, Safracin B led to a greater extension of life span in mice bearing L1210 and P388 leukemias, and B16 melanoma.[2] This suggests that the 21-hydroxy group in Safracin B plays a crucial role in enhancing its therapeutic index.
While specific quantitative in vivo data for this compound remains scarce in publicly available literature, studies on Saframycin A and its synthetic derivatives offer a window into the family's general performance. In a study involving novel Saframycin A analogs, potent anti-tumor activity was observed in a solid tumor model using HCT-116 human colon carcinoma cells. However, this efficacy was accompanied by significant toxicity with daily administration, highlighting a common challenge with this class of compounds.
Research on Saframycin A and C in various murine tumor models, including Ehrlich ascites carcinoma, P388 leukemia, L1210 leukemia, and B16 melanoma, has shown that Saframycin A possesses significantly higher anti-tumor activity, being 50 to 100 times more potent than Saframycin C.
Table 1: Summary of In Vivo Anti-Tumor Activity of Saframycins and Safracins
| Compound | Animal Model | Tumor Model | Route of Administration | Key Findings | Reference |
| Safracin A | Mice | L1210 Leukemia, P388 Leukemia, B16 Melanoma | Intraperitoneal | Showed anti-tumor activity. | [2] |
| Safracin B | Mice | L1210 Leukemia, P388 Leukemia, B16 Melanoma | Intraperitoneal | Lower toxic and effective doses than Safracin A; greater increase in life span. | [2] |
| Saframycin A | ddY and C3H/He Mice | Ehrlich Ascites Carcinoma, P388 Leukemia, L1210 Leukemia, B16 Melanoma | Intraperitoneal, Intravenous | Highly active against Ehrlich ascites and P388 leukemia; moderately active against L1210 and B16 melanoma. | |
| Saframycin C | Mice | L1210 Leukemia | Not Specified | 50-100 times less active than Saframycin A. | |
| Novel Saframycin A Analogs | BALB/c nude mice | HCT-116 Solid Tumor | Not Specified | Potent anti-tumor activity with associated toxicity on a daily dosing schedule. |
Experimental Methodologies
The following are detailed experimental protocols from key studies to provide a framework for understanding the presented data.
In Vivo Anti-Tumor Activity of Safracins A and B
-
Animal Model: Male BALB/c, DBA/2, and BDF1 mice.
-
Tumor Cell Lines: L1210 leukemia, P388 leukemia, and B16 melanoma.
-
Drug Administration: Safracins A and B were administered intraperitoneally (i.p.) for 9 consecutive days, starting 24 hours after the i.p. inoculation of tumor cells.
-
Efficacy Evaluation: The anti-tumor effect was evaluated by the percentage increase in the median survival time of treated mice over the control group.
-
Toxicity Assessment: Acute toxicity was determined by the LD50 value following a single i.p. injection.
In Vivo Anti-Tumor Activity of Saframycin A Analogs
-
Animal Model: Female BALB/c nude mice.
-
Tumor Cell Line: HCT-116 human colon carcinoma cells.
-
Tumor Implantation: HCT-116 cells were implanted subcutaneously into the flank of the mice.
-
Drug Administration: The Saframycin A analog was administered when the tumors reached a certain volume. The exact dosing schedule and route of administration were not specified in the abstract.
-
Efficacy Evaluation: Efficacy was determined by measuring tumor growth inhibition.
-
Toxicity Assessment: Toxicity was monitored, and it was noted that daily administration was associated with toxicity.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the evaluation and action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for in vivo anti-tumor efficacy studies of Saframycin derivatives.
The anti-tumor activity of Saframycins is intrinsically linked to their interaction with cellular DNA and the subsequent disruption of key cellular processes. While the precise signaling pathways for this compound are not fully elucidated, the mechanism of the closely related and clinically utilized compound, Ecteinascidin 743 (ET-743), provides a valuable model.
Caption: Proposed mechanism of action for Saframycin derivatives, leading to apoptosis.
References
Unraveling the Double-Edged Sword: A Comparative Guide to Saframycin B's Off-Target Effects in Normal Versus Cancer Cells
For researchers, scientists, and drug development professionals, understanding the intricate dance between a drug's intended action and its unintended consequences is paramount. This guide provides a comprehensive comparison of the off-target effects of Saframycin B, a potent tetrahydroisoquinoline antibiotic, in normal versus cancer cells. While direct comparative data for this compound remains limited, this guide synthesizes available information on the broader Saframycin family and related quinone antibiotics to illuminate potential differential effects and guide future research.
Saframycins, including this compound, are known to exert their cytotoxic effects primarily through interactions with DNA.[1][2] As part of the quinone antibiotic family, their mechanism of action often involves bioreductive activation, leading to the generation of reactive oxygen species and subsequent DNA damage.[3][4] This interaction with DNA is the intended on-target effect to induce cell death in rapidly proliferating cancer cells. However, this same mechanism can lead to off-target effects in healthy, normal cells, posing a significant challenge in cancer therapy.
Quantitative Analysis of Cytotoxicity
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Goniothalamin | Saos-2 (Osteosarcoma) | <5 | HMSC (Mesenchymal Stem Cells) | 6.23 | [5] |
| Goniothalamin | A549 (Lung Adenocarcinoma) | <2 | HMSC (Mesenchymal Stem Cells) | 6.23 | [5] |
| Goniothalamin | UACC-732 (Breast Carcinoma) | <5 | HMSC (Mesenchymal Stem Cells) | 6.23 | [5] |
| Goniothalamin | MCF-7 (Breast Adenocarcinoma) | <5 | HMSC (Mesenchymal Stem Cells) | 6.23 | [5] |
| Goniothalamin | HT29 (Colorectal Adenocarcinoma) | 1.64 | HMSC (Mesenchymal Stem Cells) | 6.23 | [5] |
| Compound 1 (Oleoyl Hybrid) | HCT116 (Colorectal Carcinoma) | 22.4 | HCEC (Normal Intestinal Epithelial) | >50 | [6] |
| Compound 2 (Oleoyl Hybrid) | HCT116 (Colorectal Carcinoma) | 0.34 | HCEC (Normal Intestinal Epithelial) | >50 | [6] |
Table 1: Comparative Cytotoxicity of Selected Anticancer Compounds. This table presents IC50 values for compounds with reported data on both cancer and normal cell lines, illustrating the concept of selective cytotoxicity. Data for this compound is not currently available in this format.
Delving into the Mechanisms: Apoptosis and Signaling Pathways
The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Validating the differential induction of apoptosis in cancer cells versus normal cells is crucial. Furthermore, understanding how a compound like this compound modulates key signaling pathways can reveal the molecular basis of its on- and off-target effects.
Experimental Protocols
This protocol is designed to quantify the percentage of cells undergoing apoptosis.
-
Cell Preparation: Culture normal and cancer cell lines to be tested in appropriate media. Seed 1 x 10^6 cells in T25 flasks and incubate for 48 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24, 48, 72 hours). Include an untreated control group.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[7][8][9]
This protocol allows for the detection of specific proteins involved in signaling pathways that may be affected by this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., p53, Akt, ERK, caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12][13]
Visualizing the Molecular Interactions
To better understand the potential mechanisms of this compound's action, the following diagrams illustrate a hypothetical experimental workflow and a key signaling pathway often implicated in cancer cell survival and apoptosis.
Caption: Workflow for comparing this compound's effects on normal and cancer cells.
Caption: Potential impact of this compound on the PI3K/Akt cell survival pathway.
Conclusion and Future Directions
The validation of this compound's off-target effects is a critical step in its development as a potential anticancer agent. While direct comparative studies on normal versus cancer cells are currently lacking, the methodologies and conceptual frameworks presented in this guide offer a clear path forward for researchers. Future studies should prioritize generating comparative cytotoxicity data across a panel of relevant normal and cancer cell lines. Furthermore, in-depth analysis of the dose-dependent modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, in both cell types will be instrumental in elucidating the molecular determinants of this compound's therapeutic window. A thorough understanding of these off-target effects will ultimately enable the design of more selective and effective cancer therapies.
References
- 1. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saframycin Mx1, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. Cell apoptosis assay [bio-protocol.org]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Saframycin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Saframycin B. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear suitable protective clothing and chemical-impermeable gloves.[1] |
| Respiratory Protection | Handle in a well-ventilated place.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Emergency Procedures for this compound Exposure
In the event of accidental exposure to this compound, immediate and appropriate action is crucial. The following table outlines the first-aid measures to be taken.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Procedural Guidance for Handling and Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from incompatible materials and foodstuff containers.[1]
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
PPE: Ensure all required PPE is worn before handling the compound.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
-
Evacuation: Evacuate personnel to a safe area. Keep people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup: Collect the spillage using spark-proof tools and explosion-proof equipment.[1] Place the collected material in a suitable, closed container for disposal.[1]
-
Waste Collection: Collect waste material in suitable and closed containers.[1]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Environmental Protection: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]
-
Packaging Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
Operational Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
